molecular formula C10H16N2O4 B4136563 methyl (3-oxo-1-propionyl-2-piperazinyl)acetate

methyl (3-oxo-1-propionyl-2-piperazinyl)acetate

Cat. No. B4136563
M. Wt: 228.24 g/mol
InChI Key: QEAWEWFLIOWNTO-UHFFFAOYSA-N
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Description

Methyl (3-oxo-1-propionyl-2-piperazinyl)acetate, commonly known as MPPA, is a chemical compound with a molecular formula of C11H16N2O4. It is a derivative of piperazine and has been extensively studied for its therapeutic potential in various diseases. MPAA is synthesized through a multistep process that involves the reaction between piperazine and ethyl acetoacetate.

Mechanism of Action

The mechanism of action of MPAA is not fully understood. However, it has been suggested that MPAA exerts its antitumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. MPAA has also been shown to inhibit the activity of DNA topoisomerase II, which is an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
MPAA has been shown to possess various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade. MPAA has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). MMPs are enzymes that play a crucial role in the degradation of extracellular matrix and the invasion of cancer cells. MPAA has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to the tumor.

Advantages and Limitations for Lab Experiments

MPAA has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. MPAA has been shown to possess a broad spectrum of activity against various diseases, which makes it a promising candidate for drug development. However, there are also some limitations to the use of MPAA in lab experiments. MPAA is a relatively unstable compound that can undergo hydrolysis and oxidation. It also has poor solubility in water, which can limit its bioavailability.

Future Directions

MPAA has shown promising results in preclinical studies, and further research is needed to evaluate its potential as a therapeutic agent. One of the future directions for MPAA is to develop analogs with improved pharmacological properties. Another direction is to investigate the synergistic effects of MPAA with other anticancer agents. MPAA has also been shown to possess immunomodulatory properties, which makes it a promising candidate for immunotherapy. Further research is needed to evaluate the safety and efficacy of MPAA in clinical trials.
Conclusion
In conclusion, MPAA is a chemical compound with a broad spectrum of activity against various diseases. It has been extensively studied for its therapeutic potential in cancer, fungal infections, and viral infections. MPAA exerts its antitumor activity by inhibiting the activity of HDACs and DNA topoisomerase II. MPAA has been shown to possess various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell migration and invasion, and inhibition of angiogenesis. MPAA has several advantages for lab experiments, but also has some limitations. Future research is needed to evaluate the potential of MPAA as a therapeutic agent.

Scientific Research Applications

MPAA has been extensively studied for its therapeutic potential in various diseases. It has been found to possess antitumor, antifungal, and antiviral properties. MPAA has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. It has also been found to possess antifungal activity against Candida albicans and Aspergillus niger. MPAA has been shown to inhibit the replication of herpes simplex virus type 1 and 2.

properties

IUPAC Name

methyl 2-(3-oxo-1-propanoylpiperazin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-3-8(13)12-5-4-11-10(15)7(12)6-9(14)16-2/h7H,3-6H2,1-2H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAWEWFLIOWNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCNC(=O)C1CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-oxo-1-propanoylpiperazin-2-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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